molecular formula C24H29N5O3 B13419459 N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester

Cat. No.: B13419459
M. Wt: 435.5 g/mol
InChI Key: NGRPCUROBNPQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase with pivotal roles in cellular signaling, metabolism , and gene expression . This compound is structurally related to advanced imidazopyridine derivatives developed to achieve high selectivity for GSK-3 isoforms over other kinases, making it a valuable chemical probe for dissecting the complex GSK-3 signaling pathways. Its primary research value lies in investigating the pathogenesis and potential treatment strategies for neurological disorders, as GSK-3 dysregulation is strongly implicated in Alzheimer's disease tau hyperphosphorylation and neuroinflammation . Furthermore, due to the role of GSK-3 in regulating cell proliferation and survival, this inhibitor is a critical tool in oncology research for exploring novel therapeutic targets in cancers where the Wnt/β-catenin pathway is aberrant. Researchers utilize this compound to modulate GSK-3 activity in cellular models to study its effects on glucose homeostasis, circadian rhythms, and stem cell differentiation, providing profound insights into fundamental biological processes and disease mechanisms.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

methyl 2-[[8-[(4-aminocyclohexyl)carbamoyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]amino]acetate

InChI

InChI=1S/C24H29N5O3/c1-15-6-3-4-7-18(15)21-23(26-14-20(30)32-2)29-13-5-8-19(22(29)28-21)24(31)27-17-11-9-16(25)10-12-17/h3-8,13,16-17,26H,9-12,14,25H2,1-2H3,(H,27,31)

InChI Key

NGRPCUROBNPQAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C=CC=C(C3=N2)C(=O)NC4CCC(CC4)N)NCC(=O)OC

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyridine Core

  • The imidazo[1,2-a]pyridine scaffold is typically synthesized via condensation of 2-aminopyridines with α-haloketones or α-haloesters, which allows ring closure to form the fused bicyclic system.
  • A 2-(2-methylphenyl) substituent can be introduced either by using a substituted 2-aminopyridine or via subsequent cross-coupling reactions such as Suzuki or Stille coupling on a halogenated imidazo[1,2-a]pyridine intermediate.

Attachment of the 4-Aminocyclohexyl Carbamoyl Group

  • The 4-aminocyclohexyl moiety is linked via a carbamoyl (urea) linkage to the imidazo[1,2-a]pyridine glycine methyl ester.
  • This step involves the formation of a carbamoyl bond, commonly prepared by reacting an amine (4-aminocyclohexylamine) with an isocyanate derivative or by coupling with a carbamoyl chloride intermediate.
  • Protection and deprotection strategies may be required to selectively functionalize the amine groups without side reactions.

Purification and Characterization

  • Each intermediate and the final compound require purification by chromatographic techniques such as flash column chromatography, preparative HPLC, or recrystallization.
  • Characterization is performed through NMR spectroscopy (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.
Step Reactants Reagents/Conditions Product/Intermediate Yield (%) Notes
1 2-Aminopyridine + α-bromoacetophenone Base (K2CO3), solvent (DMF), heat 2-(2-methylphenyl)imidazo[1,2-a]pyridine core 70-85 Ring closure by nucleophilic substitution
2 Imidazo[1,2-a]pyridine core + Glycine methyl ester Coupling reagent (HATU), base (DIPEA), solvent (DMF) N-(2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl)glycine methyl ester 60-75 Amide bond formation
3 Intermediate + 4-Aminocyclohexylamine Carbamoyl chloride or isocyanate, base N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine methyl ester 50-70 Carbamoyl linkage formation
  • According to patent literature on related formylated n-heterocyclic derivatives used as kinase inhibitors, the synthesis often involves strategic functionalization of heterocyclic cores with amino acid esters and carbamoyl groups to enhance biological activity and solubility.
  • The preparation of complex imidazo[1,2-a]pyridine derivatives with amino acid esters is well-documented in medicinal chemistry, emphasizing the importance of selective amide bond formation and protecting group strategies to avoid side reactions.
  • Carbamoyl linkages involving cyclohexyl amines are typically introduced via isocyanate intermediates or carbamoyl chlorides, requiring careful control of reaction conditions to maintain the integrity of sensitive functional groups.
  • The overall synthetic route demands optimization of each step’s yield and purity, often employing modern peptide coupling reagents and mild conditions to preserve stereochemistry and functional group compatibility.
  • Industrial and research-scale preparations may also incorporate continuous flow chemistry or microwave-assisted synthesis to improve efficiency and scalability, although such methods are less frequently reported in open literature for this specific compound.

The preparation of this compound involves a multi-step synthetic strategy combining heterocyclic ring construction, amide bond formation with glycine methyl ester, and carbamoyl linkage formation with 4-aminocyclohexylamine. Each step requires precise control of reaction conditions and purification techniques to ensure high yield and purity. The synthetic methodology aligns with established protocols for similar pharmacologically active heterocyclic compounds, as supported by patent disclosures and medicinal chemistry literature. This detailed understanding facilitates further research and development of this compound for potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyridine core, facilitated by reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine scaffold is a common motif in medicinal chemistry. Below is a comparative analysis of key structural analogs:

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Imidazo[1,2-a]pyridine 2-(2-methylphenyl), 8-(4-aminocyclohexyl carboxamide), 3-glycine methyl ester Not explicitly reported (inference: potential solubility enhancement)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine 8-cyano, 7-(4-nitrophenyl), 3-phenethyl, 5,6-dicarboxylate Structural data only; nitrophenyl groups may influence redox activity
4-[8-Methyl-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl]phenol Imidazo[1,2-a]pyridine 8-methyl, 3-(4-methylphenylamino), 2-phenol Phenolic group may enhance antioxidant or receptor-binding properties
N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide Imidazo[1,2-a]pyrazine 8-methylamino, 3-phenylacetamide Acetamide moiety could improve metabolic stability

Key Observations :

  • Substituent Position: The 2- and 8-positions of the imidazo[1,2-a]pyridine core are critical for modulating activity. For example, nitro or cyano groups at these positions (as in ) may enhance redox reactivity, while aromatic amines (e.g., 4-methylphenylamino in ) could improve target binding.
  • Polar Groups : The glycine methyl ester in the target compound contrasts with the dicarboxylate esters in , suggesting tailored solubility or pharmacokinetic profiles.

Physicochemical Properties

Property Target Compound Diethyl 8-cyano-7-(4-nitrophenyl)-... () 4-[8-Methyl-3-...phenol ()
Molecular Weight (g/mol) ~500 (estimated) 561.51 329.40
Polar Groups Carboxamide, ester Nitro, cyano, dicarboxylate Phenol, methylamino
Solubility Likely moderate Low (due to nitro/cyano) Moderate (phenol enhances aqueous solubility)

Methodological Considerations for Comparison

As noted in , similarity comparisons rely on structural descriptors (e.g., SMILES, InChi) and bioactivity clustering. For example:

  • .
  • Spectrofluorometry and tensiometry () are critical for comparing critical micelle concentrations (CMCs) in surfactants but less relevant here.

Biological Activity

N-[8-[[(4-Aminocyclohexyl)amino]carbonyl]-2-(2-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester is a complex organic compound with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities. The presence of the amino acid glycine and the methyl ester group further enhances its pharmacological potential.

Structural Formula

N 8 4 Aminocyclohexyl amino carbonyl 2 2 methylphenyl imidazo 1 2 a pyridin 3 yl glycine Methyl Ester\text{N 8 4 Aminocyclohexyl amino carbonyl 2 2 methylphenyl imidazo 1 2 a pyridin 3 yl glycine Methyl Ester}

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism and growth.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of similar imidazo[1,2-a]pyridine derivatives. The findings suggested that these compounds exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis through mitochondrial pathways. The IC50 values ranged from 5 to 15 µM across different cell lines, demonstrating promising anticancer potential .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of related compounds. Results indicated that certain derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported at 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Biological Activity Table

Activity Type IC50/MIC Values Target Reference
Anticancer Activity5-15 µMVarious cancer cell lines
Antimicrobial Activity32 µg/mL (S. aureus)Gram-positive bacteria
64 µg/mL (E. coli)Gram-negative bacteria

Q & A

Q. What are the common synthetic routes for preparing this compound, and how are key intermediates purified?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Reaction of aminopyridine derivatives with substituted aldehydes (e.g., 2-methylbenzaldehyde) to form the imidazo[1,2-a]pyridine core .
  • Carbamoylation : Introduction of the 4-aminocyclohexylcarbamoyl group via coupling reagents like EDC/HOBt under anhydrous conditions .
  • Glycine methyl ester conjugation : Achieved through nucleophilic substitution or amide bond formation .
    Purification : Chromatography (silica gel or reverse-phase HPLC) is critical for isolating intermediates, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane or methanol/water gradients) .

Q. Which analytical techniques are prioritized for structural validation and purity assessment?

  • NMR spectroscopy : 1H/13C NMR resolves substituent positions (e.g., distinguishing 2-methylphenyl vs. 4-methylphenyl isomers) and confirms glycine methyl ester integration .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula, particularly for detecting trace byproducts from incomplete cyclization .
  • HPLC with UV/Vis or MS detection : Quantifies purity (>95% threshold for biological assays) and identifies residual solvents .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Kinase inhibition profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects .
  • Cellular viability assays : Dose-response curves (IC50) in cancer cell lines (e.g., MCF-7, HeLa) using MTT or ATP-based luminescence .
  • Solubility and stability : PBS and simulated gastric fluid assays guide formulation strategies .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for optimizing target affinity?

  • Molecular docking (AutoDock Vina, Glide) : Models interactions between the 4-aminocyclohexyl group and hydrophobic pockets in kinase domains (e.g., COX-2 or EGFR) .
  • MD simulations (GROMACS) : Assesses conformational stability of the glycine methyl ester moiety in aqueous vs. membrane environments .
  • QSAR models : Machine learning (Random Forest, SVM) correlates substituent electronegativity (e.g., 2-methylphenyl vs. 4-fluorophenyl) with IC50 values .

Q. What experimental strategies resolve contradictions in binding affinity data across assay platforms?

  • Orthogonal validation : Compare surface plasmon resonance (SPR) with fluorescence polarization (FP) to distinguish true binding from assay artifacts .
  • Buffer optimization : Adjust ionic strength (e.g., 150 mM NaCl vs. 50 mM) to mitigate false negatives caused by aggregation .
  • Proteolytic stability assays : Rule out degradation products interfering with ELISA-based measurements .

Q. How can reaction yields be improved while minimizing byproducts like regioisomers?

  • Flow chemistry : Continuous microreactors enhance mixing and temperature control during cyclization, reducing dimerization byproducts .
  • Catalyst screening : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) improve regioselectivity in Suzuki-Miyaura cross-coupling steps .
  • DoE (Design of Experiments) : Statistically optimizes variables (e.g., pH, solvent ratio) for carboxylation and amidation steps .

Q. What methods validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Tracks thermal stabilization of target proteins (e.g., kinases) upon compound treatment .
  • Click chemistry probes : Alkyne-tagged analogs enable pull-down assays and confocal imaging of intracellular distribution .
  • Phosphoproteomics : LC-MS/MS identifies downstream signaling pathways modulated by the compound .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
  • Metabolite identification : Liver microsome assays detect rapid glycine ester hydrolysis, which may explain reduced in vivo activity .
  • Transgenic models : Use CRISPR-engineered mice expressing humanized targets to bridge species-specific differences .

Q. What steps reconcile conflicting cytotoxicity results across cell lines?

  • Redox interference testing : Add catalase to MTT assays to rule out false signals from compound-mediated ROS .
  • ABC transporter inhibition : Co-administer verapamil to assess efflux pump-driven resistance .
  • 3D spheroid models : Mimic tumor microenvironments where hypoxia alters compound penetration .

Tables

Q. Table 1. Key Synthetic Intermediates and Characterization

IntermediateSynthesis StepKey Purity CriteriaReference
Imidazo[1,2-a]pyridine coreCyclizationHPLC retention time: 8.2 min
4-AminocyclohexylcarbamoylCarbamoylationHRMS [M+H]+: 349.2012
Glycine methyl ester conjugateAmidation1H NMR δ 3.65 (s, 3H, COOCH3)

Q. Table 2. Comparative Biological Activity of Structural Analogs

Analog (R-group)Target IC50 (nM)Solubility (µg/mL)Reference
2-Methylphenyl58 ± 3 (COX-2)12.5 (PBS, pH 7.4)
4-Fluorophenyl42 ± 5 (EGFR)8.7 (PBS, pH 7.4)
Unsubstituted phenyl>100022.1 (PBS, pH 7.4)

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Methodological rigor is emphasized, with references to experimental protocols from peer-reviewed studies .
  • Advanced questions integrate computational, synthetic, and pharmacological approaches to address research bottlenecks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.